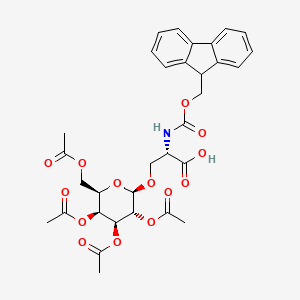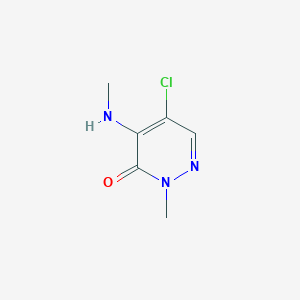
Acide 4-(4-éthoxycarbonylphényl)picolinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxycarbonylphenyl)picolinic acid, also known as ECP, is a chemical compound that belongs to the picolinic acid family. It is a derivative of pyridine and is used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Synthèse chimique
“Acide 4-(4-éthoxycarbonylphényl)picolinique” est un composé chimique de formule C15H13NO4 . Il est utilisé dans divers domaines de recherche, notamment la synthèse chimique . Le composé peut servir de bloc de construction dans la synthèse de molécules plus complexes, contribuant au développement de nouveaux matériaux et médicaments .
Science des matériaux
Dans le domaine de la science des matériaux, “this compound” peut être utilisé dans la création de nouveaux matériaux. Sa structure chimique unique peut contribuer aux propriétés du matériau résultant, telles que sa résistance mécanique, sa stabilité thermique ou sa résistance chimique .
Chromatographie
“this compound” peut également être utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Le composé peut servir de référence standard ou d'analyte cible dans des expériences chromatographiques .
Chimie analytique
En chimie analytique, “this compound” peut être utilisé comme sonde ou réactif. Ses interactions avec d'autres substances peuvent être étudiées pour obtenir des informations sur leurs propriétés .
Développement de capteurs
“this compound” a été utilisé dans le développement d'un capteur électrochimique à base de polymère moléculaire imprimé pour la détection sélective de l'acide picolinique . Le capteur a démontré une réponse linéaire entre 1 et 5 mM, avec une limite de détection de 0,6 mM .
Recherche sur la santé mentale
L'acide picolinique, un métabolite du tryptophane, a été impliqué dans la pathogenèse de la dépression majeure et d'autres affections de santé mentale . “this compound” pourrait potentiellement être utilisé dans la recherche liée à ces affections .
Découverte de biomarqueurs
Le composé pourrait également être utilisé dans la découverte de biomarqueurs pour diverses affections. Par exemple, des concentrations d'acide picolinique ont été trouvées variables chez les personnes souffrant de trouble dépressif majeur . “this compound” pourrait potentiellement être utilisé dans des études visant à identifier et à valider de tels biomarqueurs .
Recherche sur la grossesse
Des études ont suggéré un rôle potentiel de l'acide picolinique pendant la grossesse . “this compound” pourrait être utilisé dans des recherches visant à comprendre ce rôle et ses implications pour la santé maternelle et fœtale .
Mécanisme D'action
Target of Action
The primary targets of 4-(4-Ethoxycarbonylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-(4-Ethoxycarbonylphenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts the processes they are involved in, such as viral replication and packaging . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of 4-(4-Ethoxycarbonylphenyl)picolinic acid’s action primarily involve the inhibition of ZFPs. This results in the disruption of processes such as viral replication and packaging . It has been shown to exhibit antiviral activity in vitro and in vivo .
Analyse Biochimique
Biochemical Properties
The exact role of 4-(4-Ethoxycarbonylphenyl)picolinic acid in biochemical reactions is not well-documented. As a derivative of picolinic acid, it may share some of its biochemical properties. Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects
Cellular Effects
Picolinic acid, from which it is derived, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It is possible that 4-(4-Ethoxycarbonylphenyl)picolinic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Picolinic acid is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that 4-(4-Ethoxycarbonylphenyl)picolinic acid may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
Picolinic acid has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that 4-(4-Ethoxycarbonylphenyl)picolinic acid may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
4-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-13(9-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJFZOXNPTBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)







